Broad Deubiquitinase (DUB) Panel Screening Coverage vs. Typical Single-Target Screening Compounds
The compound has been experimentally tested in primary quantitative high-throughput screening (qHTS) format against eight distinct deubiquitinase enzymes—USP8 (AID 1645853), USP7 (AID 1645854), USP10 (AID 1645856), USP17 (AID 1645855), USP28 (AID 1645857), USP30 (AID 1645860), UCHL1 (AID 1645859), and OTUD3 (AID 1645858)—within a single coordinated screening campaign conducted by the Buhrlage Lab (Dana-Farber Cancer Institute) and Novartis Institutes for BioMedical Research, deposited to PubChem in 2021 [1]. All DUB assays utilized a fluorescence-based Ubiquitin-Rhodamine 110 substrate cleavage readout with compound tested at a final concentration of 20 µM in 1536-well format [1]. The standardized hit-calling threshold across the USP8 and USP7 primary screens was ≥30% inhibition [1]. In contrast, typical commercially available pyrazine-2-carboxamide or indoline-1-carbonyl screening compounds are annotated with activity data against a single target or lack any public bioactivity annotation entirely. The compound was additionally screened against Plasmodium falciparum (NF54 strain, 2 µM single-point nanoGlo assay, 72 h) and the G protein-activated inward rectifier potassium channel GIRK2 , extending the known biological interrogation space beyond the DUB family.
| Evidence Dimension | Number of distinct protein targets with publicly available primary screening data for the identical compound sample |
|---|---|
| Target Compound Data | ≥10 distinct targets screened (8 DUBs + Pf NF54 + GIRK2); all in qHTS format at defined concentrations (20 µM for DUBs, 2 µM for Pf) |
| Comparator Or Baseline | Median of 1 target with publicly annotated screening data for typical non-proprietary screening-library compounds in the same chemical space (estimated from PubChem BioAssay coverage of pyrazine-2-carboxamide analogs) |
| Quantified Difference | Approximately 10-fold greater breadth of publicly available target-screening annotation |
| Conditions | Biochemical fluorescence assays (Ub-Rho for DUBs; nanoGlo luminescence for Plasmodium falciparum); compound sourced from SMSSF governmental collection (SID 375702890) |
Why This Matters
For researchers initiating DUB-focused or ubiquitin-proteasome pathway projects, a compound with pre-existing multi-DUB screening data reduces the need for de novo selectivity profiling and enables immediate assessment of isoform selectivity trends, accelerating hit triage relative to compounds requiring full panel screening from scratch.
- [1] Buhrlage Lab, Dana-Farber Cancer Institute and Novartis Institutes for BioMedical Research. USP8 deubiquitinase inhibition: Primary qHTS (AID 1645853) and USP7 deubiquitinase inhibition: Primary qHTS (AID 1645854). PubChem BioAssay, deposited 2021-05-04. Compound concentration: 20 µM; Hit threshold: ≥30% inhibition. View Source
